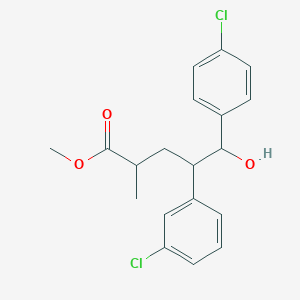![molecular formula C13H10BrNO B14167650 6-[(2-Bromoanilino)methylidene]cyclohexa-2,4-dien-1-one CAS No. 3607-38-3](/img/structure/B14167650.png)
6-[(2-Bromoanilino)methylidene]cyclohexa-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(2-Bromoanilino)methylidene]cyclohexa-2,4-dien-1-one is a chemical compound belonging to the class of quinomethanes. These compounds are characterized by the presence of a methylidene group replacing one of the quinone oxygens in the cyclohexadienone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-Bromoanilino)methylidene]cyclohexa-2,4-dien-1-one typically involves the reaction of 2-bromoaniline with cyclohexa-2,4-dien-1-one under specific conditions. One common method involves the use of a Dean-Stark apparatus, where the reactants are heated in toluene with piperidine as a catalyst . The reaction is carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
6-[(2-Bromoanilino)methylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to the corresponding hydroquinone.
Substitution: The bromine atom in the 2-bromoaniline moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium thiocyanate can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-[(2-Bromoanilino)methylidene]cyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-[(2-Bromoanilino)methylidene]cyclohexa-2,4-dien-1-one involves its interaction with various molecular targets. The compound can undergo photolytic cleavage to form reactive intermediates, which can then interact with amino acids and peptides . This property makes it useful for labeling and studying biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
6-[(4-Bromoanilino)methylidene]cyclohexa-2,4-dien-1-one: Similar structure but with the bromine atom in the para position.
6-[(Cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one: Similar structure but with a cyclohexyl group instead of a bromoaniline moiety.
Uniqueness
6-[(2-Bromoanilino)methylidene]cyclohexa-2,4-dien-1-one is unique due to the presence of the 2-bromoaniline moiety, which imparts specific reactivity and potential applications in various fields. Its ability to undergo photolytic cleavage and form reactive intermediates makes it particularly valuable for research in photochemistry and molecular labeling.
Propiedades
Número CAS |
3607-38-3 |
|---|---|
Fórmula molecular |
C13H10BrNO |
Peso molecular |
276.13 g/mol |
Nombre IUPAC |
2-[(2-bromophenyl)iminomethyl]phenol |
InChI |
InChI=1S/C13H10BrNO/c14-11-6-2-3-7-12(11)15-9-10-5-1-4-8-13(10)16/h1-9,16H |
Clave InChI |
WMWRJPUXIINVBX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=NC2=CC=CC=C2Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[1-(2-Methylbenzyl)-1h-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B14167599.png)



![4-[2-(2-Fluorophenyl)ethynyl]quinoline](/img/structure/B14167618.png)
![N,N,2-trimethyl-4-[(4-nitrophenyl)diazenyl]aniline](/img/structure/B14167624.png)
![5-(3-(methylthio)propyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14167625.png)

![1-(2-fluorobenzyl)-8-[(2-hydroxyethyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14167655.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-bromo-3-[(dimethylamino)methyl]-, 1,1-dimethylethyl ester](/img/structure/B14167668.png)
